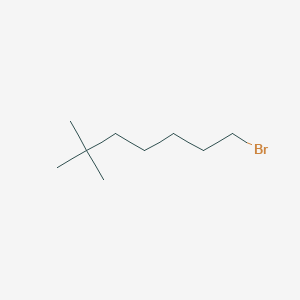

1-Bromo-6,6-dimethylheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6,6-dimethylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFVFHCSIZGUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700739 | |

| Record name | 1-Bromo-6,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54216-75-0 | |

| Record name | 1-Bromo-6,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Preparative Methodologies for 1 Bromo 6,6 Dimethylheptane

Direct Halogenation Strategies

Direct halogenation involves the substitution of a hydrogen atom on the 6,6-dimethylheptane backbone with a bromine atom. This is typically achieved through a free-radical pathway.

Free Radical Bromination of 6,6-Dimethylheptane

The reaction of 6,6-dimethylheptane with bromine under conditions that promote radical formation is a primary method for direct bromination. This process, however, is characterized by challenges in controlling the position of bromination.

Reaction Conditions and Initiator Systems

Free radical bromination requires an initiation step to generate bromine radicals from molecular bromine (Br₂). libretexts.org This is typically accomplished through:

Photochemical Initiation: The use of UV light provides the energy for the homolytic cleavage of the Br-Br bond. youtube.com

Thermal Initiation: High temperatures can also supply the necessary energy to break the bromine-bromine bond.

Chemical Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be added to the reaction mixture. youtube.com These molecules decompose upon heating to produce radicals, which then initiate the chain reaction.

N-Bromosuccinimide (NBS) is often used as an alternative to Br₂. youtube.com It serves as a source of bromine radicals and is particularly useful for maintaining a low, constant concentration of Br₂ in the reaction mixture, which can help to suppress certain side reactions. libretexts.org

Regioselectivity and Isomer Distribution Analysis

A significant challenge in the free-radical bromination of 6,6-dimethylheptane is achieving regioselectivity for the desired 1-bromo isomer. The reaction proceeds via the formation of an alkyl radical intermediate, and the stability of this radical dictates the major product. masterorganicchemistry.com The order of radical stability is tertiary > secondary > primary. libretexts.org

The structure of the starting material, 6,6-dimethylheptane (more systematically named 2,2-dimethylheptane), contains several types of hydrogen atoms, leading to a mixture of monobrominated products.

| Position of Bromination | Isomer Name | Type of Hydrogen Substituted |

| C1 | 1-Bromo-6,6-dimethylheptane | Primary |

| C3 | 3-Bromo-2,2-dimethylheptane | Secondary |

| C4 | 4-Bromo-2,2-dimethylheptane | Secondary |

| C5 | 5-Bromo-2,2-dimethylheptane | Secondary |

| C7 | 1-Bromo-2,2-dimethylheptane | Primary |

Free-radical bromination is known to be highly selective, strongly favoring the substitution of hydrogens that lead to the most stable radical intermediate. masterorganicchemistry.comgauthmath.com For an alkane like 6,6-dimethylheptane, bromination will preferentially occur at the secondary positions (C3, C4, and C5) over the primary positions (C1 and C7). libretexts.org Therefore, direct free-radical bromination is an inefficient method for producing this compound as the primary product, as it will be part of a complex mixture of isomers that are difficult to separate.

Mechanistic Elucidation of Radical Chain Propagation

The mechanism for the free radical bromination of alkanes occurs in three distinct stages: initiation, propagation, and termination. libretexts.orgucr.edu

Initiation: The reaction begins with the homolytic cleavage of the Br-Br bond by heat or light, producing two bromine radicals (Br•). ucr.edu

Br₂ + hv/Δ → 2 Br•

Propagation: This is a two-step cycle where the products are formed, and the radical is regenerated.

Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide (HBr) and a 6,6-dimethylheptyl radical. For the desired product, this occurs at the C1 position. ucr.edu

CH₃C(CH₃)₂CH₂CH₂CH₂CH₂CH₃ + Br• → •CH₂C(CH₃)₂CH₂CH₂CH₂CH₂CH₃ + HBr

Step 2 (Bromine Abstraction): The newly formed alkyl radical reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain. ucr.edu

•CH₂C(CH₃)₂CH₂CH₂CH₂CH₂CH₃ + Br₂ → BrCH₂C(CH₃)₂CH₂CH₂CH₂CH₂CH₃ + Br•

Termination: The reaction concludes when two radicals combine, removing the radical species from the reaction cycle. Various termination steps are possible.

Br• + Br• → Br₂

R• + Br• → RBr

R• + R• → R-R

Development of Scalable Production Routes (e.g., Continuous Flow Reactor Applications)

For industrial-scale synthesis, moving from batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. The principles demonstrated in the continuous flow synthesis of other alkyl halides, such as alkyl chlorides from alcohols, are applicable here. acs.orgsyrris.com

Utilizing a continuous flow reactor, such as a heated microreactor, allows for precise control over reaction parameters like temperature, pressure, and residence time. syrris.comnih.gov These systems enable operation at high temperatures and pressures safely because only a small volume of the reaction mixture is in the heated zone at any given time. nih.gov This "process intensification" can dramatically reduce reaction times and potentially improve yields and selectivity, making it an attractive route for the scalable production of alkyl bromides.

Indirect Synthetic Approaches

Indirect methods offer superior regioselectivity compared to direct radical halogenation. These routes typically start with a functionalized precursor, most commonly an alcohol or an alkene.

From 6,6-Dimethylheptan-1-ol: The conversion of a primary alcohol to an alkyl bromide is a standard and highly efficient transformation. Several reagents can accomplish this, including phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). An alternative is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). researchgate.net This reaction can also be adapted for a continuous flow process, further enhancing its utility. researchgate.net

From 6,6-Dimethylhept-1-ene: A powerful method for the regioselective synthesis of 1-bromoalkanes is the anti-Markovnikov hydrobromination of a terminal alkene. The reaction of 6,6-dimethylhept-1-ene with hydrogen bromide (HBr) in the presence of peroxides initiates a free-radical addition mechanism. This process selectively adds the bromine atom to the terminal carbon (C1), yielding this compound with high purity and avoiding the isomeric mixtures common in alkane halogenation.

Via Tosylate Displacement: A two-step sequence can also be employed, starting from 6,6-dimethylheptan-1-ol. The alcohol is first converted to a tosylate by reacting it with tosyl chloride (TsCl). The resulting tosylate is an excellent leaving group and can be readily displaced by a bromide ion (from a source like sodium bromide, NaBr) in a nucleophilic substitution (SN2) reaction. researchgate.net This method is highly reliable and can also be performed in a continuous-flow system, offering high yields and short reaction times. researchgate.net

Transformation from Oxygenated Precursors via Nucleophilic Substitution

A prominent and reliable method for the synthesis of primary alkyl bromides is the nucleophilic substitution of a corresponding primary alcohol. In this approach, the hydroxyl group (-OH) of the precursor, 6,6-dimethylheptan-1-ol, is converted into a good leaving group, which is subsequently displaced by a bromide ion.

The conversion of primary alcohols to alkyl bromides can be efficiently achieved using reagents such as phosphorus tribromide (PBr₃) or a combination of hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid. The reaction with PBr₃ is particularly effective for primary alcohols and typically proceeds with high yields, avoiding the carbocation rearrangements that can occur under strongly acidic conditions.

The general mechanism involves the activation of the alcohol's hydroxyl group by the phosphorus reagent, followed by an Sₙ2 attack of the bromide ion.

Proposed Synthesis of this compound from 6,6-dimethylheptan-1-ol:

Step 1: Activation of Alcohol: Three equivalents of 6,6-dimethylheptan-1-ol react with one equivalent of PBr₃. The oxygen atom of the alcohol attacks the phosphorus atom, displacing a bromide ion. This process repeats to form a trialkyl phosphite (B83602) intermediate.

Step 2: Nucleophilic Attack: The bromide ions generated in the first step then act as nucleophiles, attacking the α-carbon of the activated alcohol in an Sₙ2 fashion. This backside attack leads to the formation of this compound and the byproduct, phosphorous acid (H₃PO₃).

The precursor alcohol, 6,6-dimethylheptan-1-ol (CAS 65769-10-0), can be synthesized through various standard organic transformations, such as the reduction of 6,6-dimethylheptanoic acid or its corresponding aldehyde using a reducing agent like lithium aluminum hydride (LiAlH₄). epa.govnih.gov

Alkylation Strategies for Constructing Branched Heptane (B126788) Skeletons

Building the 6,6-dimethylheptane carbon framework requires alkylation strategies capable of creating a quaternary carbon center, often referred to as a tert-butyl group, at one end of a linear carbon chain. Grignard reactions are exceptionally well-suited for this purpose, enabling the formation of carbon-carbon bonds with high efficiency. nih.govscispace.com

A logical retrosynthetic approach for the 6,6-dimethylheptane skeleton involves disconnecting the C4-C5 bond, which suggests a coupling between a five-carbon synthon and a tert-butyl synthon. A practical implementation of this strategy involves the reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium bromide, with a suitable five-carbon electrophile like 1-bromo-5-chloropentane. The difference in reactivity between the C-Cl and C-Br bonds allows for selective Grignard formation at the bromine-bearing carbon, leaving the chloro- group intact for subsequent reactions if needed, or the use of 1,5-dihalopentanes.

Illustrative Grignard Coupling Reaction:

Formation of Grignard Reagent: tert-Butyl bromide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form tert-butylmagnesium bromide. chegg.combrainly.com

Coupling: The Grignard reagent is then added to a solution of a 1-halopentane derivative. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the pentyl halide, forming the C-C bond and yielding the 6,6-dimethylheptane skeleton.

A patent describes a related approach for the synthesis of (R)-l-bromo-2,6-dimethyl-heptane, where a Grignard reagent prepared from 3-Bromo-2-methylpropane is coupled with (R)-5-bromo-3-methyl-pentanoic acid ethyl ester in the presence of a lithium cuprate (B13416276) catalyst (Li₂CuCl₄). google.com This highlights the utility of organometallic coupling reactions in constructing complex branched alkane structures.

| Alkylation Strategy | Key Reagents | Target Bond Formation | Potential Side Reactions |

| Grignard Coupling | tert-butylmagnesium bromide, 1,5-dihalopentane | C4-C5 | Elimination (isobutene formation), Wurtz coupling |

| Organocuprate Coupling | Lithium di(tert-butyl)cuprate, 1-bromopentane | C4-C5 | Generally cleaner than Grignard coupling |

| Patent Example (Modified) | 3-Bromo-2-methylpropane (Grignard), (R)-5-bromo-3-methyl-pentanoic acid ethyl ester, Li₂CuCl₄ | C4-C5 and C2-C3 (variant) | Standard Grignard side reactions |

Synthesis of Structurally Related Bromo-Heptane Analogs for Comparative Study

To understand the structure-activity relationships and the influence of various functional groups on the properties of bromo-heptanes, the synthesis of structurally related analogs is of great importance. These analogs can include unsaturated derivatives or compounds bearing additional functionalities.

Preparation of Unsaturated Bromo-Heptane Derivatives (e.g., 1-Bromo-6,6-dimethyl-2-hepten-4-yne)

The introduction of unsaturation, such as double and triple bonds, into the heptane skeleton significantly alters the molecule's geometry and reactivity. A key example is 1-Bromo-6,6-dimethyl-2-hepten-4-yne, an important intermediate in the synthesis of the antifungal agent Terbinafine. google.comprepchem.com

The synthesis of this compound starts from the corresponding allylic/propargylic alcohol, 6,6-dimethyl-hept-1-en-4-yn-3-ol. prepchem.com This precursor is prepared by reacting the lithium or magnesium salt of t-butylacetylene with acrolein. google.com The subsequent conversion of the alcohol to the bromide is achieved using a mixture of hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).

Synthetic Procedure for 1-Bromo-6,6-dimethyl-2-hepten-4-yne: prepchem.com

A mixture of 48% aqueous HBr and PBr₃ is prepared and stirred at 40°C.

An alcoholic solution of 6,6-dimethyl-hept-1-en-4-yn-3-ol is added dropwise at 10°C.

The mixture is stirred at room temperature for 1.5 hours.

Workup involves pouring the reaction mixture onto ice-water and extracting with hexane.

NMR analysis of the resulting product reveals a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne. prepchem.com

| Parameter | Value |

| Precursor | 6,6-dimethyl-hept-1-en-4-yn-3-ol |

| Reagents | 48% HBr, PBr₃ |

| Temperature | Addition at 10°C, reaction at room temperature |

| Reaction Time | 1.5 hours |

| Product | 1-Bromo-6,6-dimethyl-2-hepten-4-yne |

| Isomer Ratio | 3:1 (trans:cis) |

Introduction of Diverse Functionalities through Modified Synthetic Routes

The synthesis of bromo-heptane analogs with diverse functionalities allows for a systematic study of how different chemical groups affect the molecule's physical and chemical properties. These functionalities can be introduced by modifying the synthetic route or by starting with already functionalized precursors.

For example, a German patent describes the preparation of optically active (R)-l-bromo-2,6-dimethyl-heptane. google.com This synthesis starts from (R)-5-bromo-3-methyl-pentanoic acid ethyl ester, which is coupled with a Grignard reagent. The resulting ester is then reduced to the corresponding alcohol, which is subsequently converted to the bromide. This multi-step process allows for the introduction of chirality and a different branching pattern compared to this compound.

Another example involves the synthesis of methoxy-functionalized derivatives. A study on fragrant molecules describes the synthesis of 6-methoxy-2,6-dimethyl-heptanol and its derivatives. researchgate.net While this study focuses on the alcohol, a subsequent bromination step, similar to that described in section 2.2.1, could yield the corresponding 1-bromo-6-methoxy-2,6-dimethylheptane, introducing an ether functionality into the carbon skeleton.

The following table summarizes a few examples of structurally related bromo-heptane analogs and their key distinguishing features.

| Compound Name | Key Structural Feature(s) | Synthetic Precursor/Strategy |

| This compound | Saturated, tert-butyl group at C6 | 6,6-dimethylheptan-1-ol; Grignard coupling |

| 1-Bromo-6,6-dimethyl-2-hepten-4-yne | Conjugated ene-yne system | 6,6-dimethyl-hept-1-en-4-yn-3-ol |

| (R)-1-Bromo-2,6-dimethylheptane | Chiral center at C2, different branching | (R)-3,7-dimethyl-octanoic acid ethyl ester |

| 5-Bromo-2,4-dimethylheptane | Secondary bromide, different branching | (Not detailed) |

| 1-Bromo-6-methoxy-2,6-dimethylheptane | Methoxy group at C6 (hypothetical) | 6-methoxy-2,6-dimethyl-heptanol |

Mechanistic Investigations of 1 Bromo 6,6 Dimethylheptane Reactivity

Nucleophilic Substitution Reactions

1-Bromo-6,6-dimethylheptane, as a primary alkyl halide, would be expected to favor the SN2 pathway. However, its unique structure, featuring a bulky tert-butyl group at the C-2 position (beta-carbon), introduces substantial steric hindrance, which significantly impacts its reactivity. This steric congestion profoundly influences the competition between SN1 and SN2 mechanisms.

SN1 Pathway Dynamics

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this intermediate.

The initial step in an SN1 reaction of this compound would be the heterolytic cleavage of the carbon-bromine bond to form a primary carbocation, the 6,6-dimethylheptyl cation, and a bromide ion.

Primary carbocations are inherently unstable due to the lack of alkyl groups to stabilize the positive charge through inductive effects and hyperconjugation. The stability of carbocations follows the order: tertiary > secondary > primary > methyl. Consequently, the formation of the 6,6-dimethylheptyl cation is energetically unfavorable and proceeds at a very slow rate.

However, once formed, this primary carbocation is prone to rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent carbon would lead to a secondary carbocation. More significantly, a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) would result in the formation of a more stable tertiary carbocation. This rearrangement is a rapid process that, if it occurs, would be followed by nucleophilic attack to yield the final product. The propensity for rearrangement is a key characteristic of SN1 reactions involving substrates that can form more stable carbocations.

Table 1: Hypothetical Relative Stability of Carbocations in the SN1 Reaction of this compound

| Carbocation Intermediate | Type | Relative Stability | Potential for Rearrangement |

| 6,6-Dimethylheptyl cation | Primary | Low | High |

| 1,1-Dimethyl-2-ethylpentyl cation (after 1,2-hydride shift) | Secondary | Moderate | Moderate |

| 2,2-Dimethyl-6-heptyl cation (after 1,2-methyl shift) | Tertiary | High | Low |

Note: This table is illustrative and based on established principles of carbocation stability. Actual relative stabilities would require experimental or computational determination.

If the reaction were to proceed through an SN1 pathway at a chiral center, the planar nature of the carbocation intermediate would allow for nucleophilic attack from either face with equal probability. This would lead to a racemic mixture of enantiomers, a process known as racemization. However, since the carbon bearing the bromine in this compound is not a stereocenter, the stereochemical outcome in this specific context is not a primary consideration. Should a chiral analog be used, racemization would be the expected outcome for an SN1 mechanism.

The rate of SN1 reactions is significantly influenced by the polarity of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at stabilizing the transition state leading to the carbocation and the carbocation intermediate itself through hydrogen bonding and dipole-dipole interactions. This solvation lowers the activation energy for the ionization step, thereby increasing the reaction rate.

The nature of the leaving group is also a critical factor. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. Bromide (Br⁻) is considered a good leaving group, which is a prerequisite for the SN1 mechanism to occur.

Table 2: Predicted Effect of Solvent on the SN1 Reaction Rate of this compound

| Solvent | Type | Dielectric Constant (ε) | Predicted Relative SN1 Rate |

| Water (H₂O) | Polar Protic | 80.1 | High |

| Methanol (CH₃OH) | Polar Protic | 32.7 | Moderate |

| Ethanol (CH₃CH₂OH) | Polar Protic | 24.5 | Moderate-Low |

| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Low |

| Diethyl ether ((CH₃CH₂)₂O) | Nonpolar | 4.3 | Very Low |

Note: This table illustrates the general trend of solvent effects on SN1 reactions and is not based on experimental data for this compound.

SN2 Pathway Kinetics and Stereochemistry

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.

For this compound, the primary nature of the substrate would typically favor an SN2 mechanism. However, the presence of the bulky tert-butyl group on the adjacent carbon atom creates significant steric hindrance. This steric bulk impedes the approach of the nucleophile to the electrophilic carbon, making the backside attack necessary for the SN2 mechanism difficult. This steric hindrance dramatically slows down the rate of the SN2 reaction. The reactivity of alkyl halides in SN2 reactions is highly sensitive to steric effects, with the general trend being methyl > primary > secondary >> tertiary. Neopentyl halides, which are structurally analogous to this compound, are notoriously unreactive in SN2 reactions for this reason.

Table 3: Comparison of Predicted Reactivity in SN2 Reactions

| Substrate | Classification | Steric Hindrance at β-carbon | Predicted Relative SN2 Rate |

| 1-Bromopropane | Primary | Low | 1 |

| 1-Bromo-2-methylpropane | Primary | Moderate | ~0.1 |

| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | Primary | High | ~10⁻⁵ |

| This compound | Primary | High | Very Low (comparable to neopentyl bromide) |

Note: The relative rates are illustrative, based on established principles of steric hindrance in SN2 reactions.

Steric Hindrance Imposed by Geminal Dimethyl Substitution

The reactivity of this compound is profoundly influenced by its molecular structure, particularly the presence of the geminal dimethyl group at the C6 position. This structural feature, which is beta to the carbon bearing the bromine atom, introduces significant steric hindrance. Steric hindrance refers to the obstruction of a reaction pathway due to the spatial bulk of atoms or groups of atoms near the reaction center. chemistrysteps.comlibretexts.org In the context of nucleophilic substitution reactions, this steric bulk impedes the approach of the nucleophile. libretexts.org

For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must approach the electrophilic carbon atom from the side opposite the leaving group in a "backside attack". msu.edumasterorganicchemistry.com In this compound, the bulky tert-butyl-like group at the end of the long alkyl chain effectively shields the back of the C1-Br bond. libretexts.orgspcmc.ac.in This crowding makes it physically difficult for the nucleophile to access the sigma-star (σ*) antibonding orbital of the C-Br bond, which is necessary for the concerted displacement of the bromide ion. masterorganicchemistry.com

This type of beta-substitution hindrance is well-documented and dramatically slows the rate of SN2 reactions. msu.eduspcmc.ac.in For instance, neopentyl bromide ((CH3)3CCH2-Br), a structurally analogous primary alkyl halide with a quaternary carbon at the beta position, is notoriously unreactive in SN2 reactions, reacting orders of magnitude slower than less hindered primary alkyl halides. masterorganicchemistry.comacs.org The geminal dimethyl group in this compound creates a similar, albeit slightly more remote, sterically demanding environment that largely disfavors the SN2 pathway. spcmc.ac.in

Nucleophile Basicity and Nucleophilicity Trends

The outcome of reactions involving this compound is also critically dependent on the nature of the reacting nucleophile or base. It is essential to distinguish between nucleophilicity and basicity. du.edu.eg Basicity is a thermodynamic concept, measuring the ability of a species to donate an electron pair to a proton, and is expressed by an equilibrium constant (Ka). du.edu.eg Nucleophilicity is a kinetic concept that measures the rate at which a species donates its electron pair to an electrophilic atom, typically carbon. du.edu.egunits.it

While stronger bases are often stronger nucleophiles, this correlation is not universal, especially when steric hindrance is a factor. du.edu.egunits.it

General Trends in Nucleophilicity:

Charge: A negatively charged species is a stronger nucleophile than its neutral conjugate acid (e.g., HO⁻ > H₂O). du.edu.egunits.it

Periodic Trend (Across a Row): Moving from right to left across a period in the periodic table, nucleophilicity increases as basicity increases (e.g., NH₃ > H₂O). units.it

Periodic Trend (Down a Group): In polar protic solvents, nucleophilicity increases down a group (I⁻ > Br⁻ > Cl⁻), whereas basicity decreases. msu.edulibretexts.org In polar aprotic solvents, this trend reverses, and nucleophilicity correlates with basicity. msu.edu

Steric Hindrance: Steric bulk on the nucleophile decreases its nucleophilicity without necessarily affecting its basicity. units.ituci.edu For example, tert-butoxide ((CH₃)₃CO⁻) is a very strong base but a poor nucleophile due to its bulk. uci.edu Such reagents are often referred to as non-nucleophilic bases. units.it

For a sterically hindered substrate like this compound, a strong but sterically hindered base will favor elimination reactions over substitution. Conversely, a good nucleophile that is a weak base would favor substitution, though the SN2 pathway is already significantly hindered by the substrate's structure.

| Feature | Nucleophilicity | Basicity |

| Definition | A kinetic measure of the rate of attack on an electrophilic carbon atom. du.edu.eg | A thermodynamic measure of the ability to accept a proton. du.edu.eg |

| Governing Factor | Rate constant (k). du.edu.eg | Equilibrium constant (Ka). du.edu.eg |

| Effect of Steric Hindrance | Decreases with increasing steric bulk. units.it | Largely unaffected by steric bulk. units.it |

| Solvent Effects (Protic) | Increases down a periodic group (e.g., I⁻ > Cl⁻). libretexts.org | Decreases down a periodic group (e.g., F⁻ > I⁻). libretexts.org |

Factors Governing SN1 versus SN2 Predominance

Substrate Structure: This is the most critical factor. masterorganicchemistry.com this compound is a primary (1°) alkyl halide. Primary substrates typically favor the SN2 mechanism because they are not sterically hindered and the formation of a primary carbocation is energetically unfavorable. masterorganicchemistry.commasterorganicchemistry.com However, as discussed, the significant steric hindrance from the distant geminal dimethyl group makes the SN2 pathway extremely slow. masterorganicchemistry.comstackexchange.com The SN1 mechanism is also highly disfavored because it proceeds through a very unstable primary carbocation intermediate. stackexchange.comquora.com While this carbocation could potentially rearrange to a more stable tertiary carbocation, its initial formation represents a high-energy barrier. stackexchange.com

Nucleophile: SN2 reactions are favored by strong, highly concentrated nucleophiles, as the nucleophile's concentration appears in the second-order rate law (rate = k[RX][:Nu⁻]). masterorganicchemistry.comuci.edu SN1 reactions are favored by weak or poor nucleophiles (like water or alcohols), as the nucleophile is not involved in the slow, rate-determining step. quora.comlibretexts.org

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions because they solvate the cation but leave the nucleophile relatively "naked" and reactive. chemistrysteps.com Polar protic solvents (e.g., water, ethanol) favor SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions. chemistrysteps.combrainkart.com

Leaving Group: Both SN1 and SN2 reactions are accelerated by a good leaving group. brainkart.com A good leaving group is the conjugate base of a strong acid (i.e., a weak base). Bromide (Br⁻) is a good leaving group. brainkart.com

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary halide structure favors SN2, but extreme steric hindrance makes it very slow. masterorganicchemistry.comstackexchange.com Unstable primary carbocation disfavors SN1. stackexchange.com |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., I⁻, HO⁻, CN⁻) libretexts.org | A strong nucleophile is required for the SN2 pathway, but the reaction remains slow due to sterics. |

| Solvent | Polar Protic (e.g., water, ethanol) brainkart.com | Polar Aprotic (e.g., acetone, DMSO) chemistrysteps.com | Solvent choice can influence the pathway, but the substrate's inherent properties are dominant. |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group, which is necessary for either pathway to proceed. brainkart.com |

Due to these conflicting factors, this compound is generally resistant to nucleophilic substitution by either mechanism. stackexchange.com

Elimination Reactions

E1 Mechanism: Stepwise Elimination via Carbocation Intermediate

The unimolecular elimination (E1) mechanism is a two-step process that competes with the SN1 reaction. pharmaguideline.com

Ionization: The C-Br bond breaks heterolytically without the influence of the base, forming a carbocation intermediate and a bromide ion. This is the slow, rate-determining step. pharmaguideline.com For this compound, this would result in an unstable primary carbocation.

Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon (the beta-carbon), and the electrons from the C-H bond form a new pi (π) bond, resulting in an alkene. pharmaguideline.com

The E1 pathway for this compound is generally unfavorable for the same reason as the SN1 pathway: the high activation energy required to form the unstable primary carbocation. lumenlearning.com If formed, this carbocation could undergo a hydride shift to create a more stable tertiary carbocation before elimination, leading to a mixture of products. E1 reactions are typically favored by tertiary and secondary alkyl halides, weak bases, and polar protic solvents. libretexts.orglibretexts.org

E2 Mechanism: Concerted Bimolecular Elimination

The bimolecular elimination (E2) mechanism is a one-step, concerted reaction where a strong base removes a beta-hydrogen at the same time the leaving group departs and the C=C double bond forms. pharmaguideline.comlumenlearning.com The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base (rate = k[RX][Base]). pharmaguideline.com

This pathway is often favored for sterically hindered substrates that cannot easily undergo SN2 reactions. libretexts.org The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can further promote the E2 mechanism over SN2. masterorganicchemistry.comlibretexts.org For this compound, the E2 reaction is a viable pathway, particularly in the presence of a strong, bulky base.

The E2 reaction has a strict stereoelectronic requirement. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar conformation. This means the H-C bond and the C-Br bond are in the same plane with a dihedral angle of 180°. This specific alignment allows for the smooth overlap of the developing p-orbitals to form the new π bond as the C-H and C-Br sigma bonds break.

In acyclic (open-chain) molecules like this compound, this anti-periplanar arrangement can be easily achieved through free rotation around the carbon-carbon single bonds. This contrasts with cyclic systems, such as substituted cyclohexanes, where the rigid ring structure can prevent the necessary alignment. libretexts.orgmasterorganicchemistry.comlibretexts.org For E2 elimination to occur in a cyclohexane (B81311) ring, both the hydrogen and the leaving group must typically occupy axial positions to be anti-periplanar. masterorganicchemistry.comlibretexts.org The conformational flexibility of this compound ensures that the anti-periplanar requirement for the E2 mechanism can be readily met, allowing this elimination pathway to proceed if conditions are favorable (i.e., use of a strong base).

Regioselectivity: Application and Limitations of Zaitsev's Rule

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. A key principle governing this outcome is Zaitsev's rule, which posits that in base-induced elimination reactions, the major product is typically the more stable, more highly substituted alkene. libretexts.orglibretexts.orgopenstax.org This rule is most relevant when the substrate possesses multiple, structurally distinct groups of β-hydrogens, creating the potential for different alkene products. libretexts.org

In the case of this compound, the carbon atom bonded to the bromine is the α-carbon (C1), and the adjacent carbon is the β-carbon (C2). For an elimination reaction to occur, a hydrogen atom must be removed from a β-carbon. This particular substrate has hydrogens only on the C2 position that are available for elimination. There are no other β-carbons bearing hydrogen atoms.

Consequently, the dehydrobromination of this compound can yield only a single alkene product: 6,6-dimethylhept-1-ene. Since no isomeric alkene products can be formed, the concept of regioselectivity and Zaitsev's rule is not applicable. The reaction is not regioselective because there is only one possible regio-outcome.

| Reactant | Base | Potential Products | Predicted Major Product | Governing Principle |

|---|---|---|---|---|

| This compound | Any strong base (e.g., NaOH, KOEt) | 6,6-dimethylhept-1-ene | 6,6-dimethylhept-1-ene (sole product) | Structural limitation (only one type of β-hydrogen) |

Stereoselectivity and Diastereomeric Product Ratios

Stereoselectivity in elimination reactions describes the preferential formation of one stereoisomer over another, such as an (E) or (Z) alkene. youtube.com This phenomenon arises when the resulting double bond can exist in different spatial arrangements. For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups.

The elimination product from this compound is 6,6-dimethylhept-1-ene. In this molecule, the C1 carbon of the double bond is bonded to two hydrogen atoms. Because these two substituents are identical, the molecule cannot exist as E/Z stereoisomers. As a result, the concepts of stereoselectivity and the formation of diastereomeric products are not relevant to the elimination reaction of this specific substrate. The reaction produces a single, achiral alkene without any stereochemical complexity at the double bond.

Impact of Bulky Bases on Regiochemical Control

The choice of base can significantly influence the regiochemical outcome of an elimination reaction, particularly in substrates where both Zaitsev (more substituted) and Hofmann (less substituted) products are possible. Sterically hindered or "bulky" bases, such as potassium tert-butoxide, often favor the formation of the Hofmann product. masterorganicchemistry.com This preference is due to sterics; the large base more easily abstracts a proton from the less sterically hindered β-carbon. masterorganicchemistry.com

However, as previously discussed, this compound possesses only one type of β-hydrogen, located on the C2 carbon. This structural constraint means there is no competition between the formation of a Zaitsev and a Hofmann product. Therefore, the steric bulk of the base used will not alter the identity of the elimination product. Both a small base, like sodium ethoxide, and a bulky base, like potassium tert-butoxide, will yield the same and only possible product, 6,6-dimethylhept-1-ene.

| Reactant | Base | Base Characteristics | Resulting Alkene Product |

|---|---|---|---|

| This compound | Sodium Ethoxide (NaOEt) | Small, sterically unhindered | 6,6-dimethylhept-1-ene |

| This compound | Potassium tert-Butoxide (KOtBu) | Bulky, sterically hindered | 6,6-dimethylhept-1-ene |

E1cB Mechanism: Conjugate Base Formation and Subsequent Elimination

The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step elimination pathway that proceeds under basic conditions. wikipedia.org The process involves an initial deprotonation of the substrate by a base to form a carbanion intermediate (the conjugate base), followed by the departure of the leaving group in a subsequent step to form the alkene. masterorganicchemistry.comdalalinstitute.com

This mechanism is generally favored under specific structural conditions:

An Acidic β-Hydrogen: The presence of an electron-withdrawing group adjacent to the β-hydrogen can increase its acidity, stabilizing the carbanion intermediate. masterorganicchemistry.com

A Poor Leaving Group: A less reactive leaving group slows down the competing E2 pathway, allowing for the formation of the conjugate base. masterorganicchemistry.comdalalinstitute.com

In this compound, the β-hydrogens on C2 are part of a simple alkyl chain and are not particularly acidic. Furthermore, the bromide ion is a relatively good leaving group. wikipedia.org These factors strongly favor the concerted E2 mechanism, where proton abstraction and leaving group departure occur simultaneously, over the stepwise E1cB pathway. wikipedia.orgdalalinstitute.com Therefore, while the E1cB mechanism is an important pathway in organic chemistry, it is not considered a likely or significant route for the elimination reaction of this compound under typical conditions.

Reductive Transformations of the Carbon-Bromine Bond

Hydrogenation Studies to Alkane Systems (e.g., 6,6-Dimethylheptane Formation)

The carbon-bromine bond in alkyl halides can be cleaved through reductive processes to form the corresponding alkane. One common method is catalytic hydrogenation, which involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. This process, known as hydrogenolysis, results in the replacement of the halogen atom with a hydrogen atom.

For this compound, the reductive transformation via hydrogenation would break the C-Br bond and form a new C-H bond at the C1 position. The resulting product is the saturated alkane, 6,6-dimethylheptane. This reaction effectively removes the bromine functional group, converting the alkyl halide into its parent alkane.

Mechanistic Aspects of Hydride Reduction (e.g., Lithium Aluminum Hydride)

Strong hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective at reducing alkyl halides to alkanes. youtube.com For primary alkyl halides like this compound, the reduction mechanism is predominantly considered to be a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com

In this mechanism, the hydride ion (H⁻), delivered from the [AlH₄]⁻ complex, functions as a powerful nucleophile. It attacks the electrophilic α-carbon (C1), which bears a partial positive charge due to the electronegativity of the attached bromine atom. The attack occurs from the backside relative to the leaving group, leading to a concerted step where the new C-H bond forms as the C-Br bond breaks. The bromide ion (Br⁻) is displaced as the leaving group. While some reductions of specific alkyl halides with LiAlH₄ may involve radical intermediates, the Sₙ2 pathway is the widely accepted mechanism for primary substrates like this compound. rsc.org The final product of this reduction is 6,6-dimethylheptane.

Strategic Applications of 1 Bromo 6,6 Dimethylheptane in Organic Synthesis

Development as a Versatile Synthetic Building Block

1-Bromo-6,6-dimethylheptane has been developed as a valuable, albeit specialized, building block in organic synthesis. Its utility stems from the combination of a reactive primary bromide and a sterically hindered neopentyl-like tail. This structure imparts specific reactivity patterns that can be strategically exploited by synthetic chemists.

The primary carbon-bromine bond allows for a range of nucleophilic substitution and organometallic reactions. However, the defining feature of this compound is the tert-butyl group at the C6 position. This bulky substituent creates significant steric hindrance around the reactive center, which has profound implications for its synthetic applications.

This steric bulk dramatically slows the rate of bimolecular nucleophilic substitution (SN2) reactions. The backside attack required for the SN2 mechanism is impeded by the neopentyl-like structure. This reduced reactivity can be an advantage in complex syntheses where selectivity is paramount, allowing other, less hindered electrophilic sites in a molecule to react preferentially.

Utility in Constructing Complex Molecular Frameworks

The unique steric and electronic properties of this compound make it a useful tool for the construction of complex molecular frameworks where the introduction of a bulky, lipophilic moiety is desired. The 6,6-dimethylheptyl group can serve as a "molecular scaffold" or a space-filling group in the design of new molecules.

Precursor in the Synthesis of Functionalized Organic Molecules

This compound serves as a versatile precursor for the introduction of a variety of functional groups into organic molecules.

Introduction of Heteroatomic Functionalities (e.g., Nitriles, Amines, Alcohols)

Despite the reduced reactivity in SN2 reactions, this compound can undergo nucleophilic substitution with a range of heteroatomic nucleophiles, often requiring more forcing reaction conditions than less hindered alkyl halides.

Nitriles: Reaction with cyanide sources, such as sodium cyanide, can introduce a nitrile functionality, extending the carbon chain by one and providing a versatile handle for further transformations into amines, carboxylic acids, or other nitrogen-containing groups.

Amines: Primary amines can be synthesized from this compound, though direct reaction with ammonia (B1221849) can lead to over-alkylation. A more controlled approach involves the use of azide (B81097) ion as a nucleophile, followed by reduction of the resulting alkyl azide.

Alcohols: Hydrolysis of this compound can yield the corresponding 6,6-dimethylheptan-1-ol. This transformation is typically carried out under conditions that favor SN1-type reactions or by using a hydroxide (B78521) source.

Formation of Carbon-Carbon Bonds via Organometallic Reactions (e.g., Grignard Reagents)

One of the most significant applications of this compound is in the formation of organometallic reagents for the construction of new carbon-carbon bonds.

The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, (6,6-dimethylheptyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base. It can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form more complex molecules. The use of this Grignard reagent allows for the introduction of the sterically bulky 6,6-dimethylheptyl group into a target molecule, which can be particularly useful in the synthesis of compounds where steric hindrance is a key design element.

Role in the Synthesis of Intermediates for Medicinal Chemistry Research

While direct applications of this compound in the synthesis of marketed drugs are not readily found in the literature, its structural motifs are relevant to medicinal chemistry research. The incorporation of sterically hindered alkyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Precursor in the Formation of Specific Pharmacophore Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The neopentyl-like structure present in this compound can be a key component of a pharmacophore.

The bulky tert-butyl group can serve to orient the rest of the molecule within a binding site or to provide a lipophilic anchor. Although specific examples detailing the use of this compound as a precursor for specific pharmacophore scaffolds are not prevalent, the use of neopentyl-containing structures in medicinal chemistry is known. For instance, neopentyl structures have been investigated as scaffolds for radiohalogenated agents in nuclear medicine, where the steric hindrance can contribute to the in vivo stability of the radiolabeled compound. The principles guiding these applications suggest a potential, yet underexplored, role for this compound in the development of new therapeutic agents.

Contributions to the Synthesis of Analogs (e.g., Terbinafine-related structures)

Extensive research into the synthesis of the antifungal agent Terbinafine and its analogs has revealed the use of structurally similar bromo-compounds as key intermediates. While direct evidence for the application of this compound in the synthesis of Terbinafine analogs is not prominently documented in publicly available scientific literature, the synthetic routes for Terbinafine itself provide a strong model for the potential role of this compound.

A crucial intermediate in a known process for preparing Terbinafine is a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne. This unsaturated analog of this compound undergoes a coupling reaction with N-methyl-1-naphthalenemethylamine to form the core structure of Terbinafine. This suggests a plausible synthetic strategy where this compound could be utilized to create saturated analogs of Terbinafine. By replacing the unsaturated intermediate with this compound, medicinal chemists could explore how the removal of the double and triple bonds within the heptane (B126788) chain affects the antifungal activity and pharmacokinetic properties of the resulting molecule.

The general synthetic approach would likely involve the nucleophilic substitution of the bromide in this compound with an appropriate amine, such as N-methyl-1-naphthalenemethylamine. The reaction conditions would need to be optimized to facilitate this coupling, potentially employing a suitable base and solvent system. The resulting compound would be a saturated analog of Terbinafine, offering a new avenue for structure-activity relationship (SAR) studies.

| Reactant 1 | Reactant 2 | Potential Product | Significance |

| This compound | N-methyl-1-naphthalenemethylamine | Saturated Terbinafine Analog | Exploration of Structure-Activity Relationships |

Exploration in Materials Science and Polymer Chemistry

Currently, there is a notable absence of published research detailing the specific applications of this compound within the fields of materials science and polymer chemistry. However, the inherent chemical properties of this alkyl bromide suggest potential areas for future investigation.

As a functionalized alkane, this compound could serve as a monomer or a chain-transfer agent in certain polymerization reactions. The presence of the bromo group allows for its potential initiation of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such a scenario, the carbon-bromine bond could be homolytically cleaved to generate a radical species that initiates the polymerization of vinyl monomers. The bulky 6,6-dimethylheptyl group would then be incorporated as an end-group in the resulting polymer chain, potentially influencing the polymer's physical properties, such as its glass transition temperature and solubility.

Furthermore, this compound could be utilized in the synthesis of novel surfactants or liquid crystals. The combination of the polar bromo- group and the nonpolar, sterically hindered alkyl chain could impart amphiphilic properties to molecules derived from it. Such derivatives could self-assemble into interesting supramolecular structures with potential applications in materials science.

While these applications are speculative at present, they are grounded in the fundamental principles of polymer and materials chemistry and represent fertile ground for future research endeavors.

| Potential Application Area | Proposed Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer or Chain-Transfer Agent in Controlled Radical Polymerization | Synthesis of polymers with specific end-group functionality and modified physical properties. |

| Materials Science | Precursor for Surfactants or Liquid Crystals | Development of novel amphiphilic molecules with self-assembling properties. |

Q & A

What are the key physicochemical properties of 1-bromo-6,6-dimethylheptane, and how do structural isomers influence these parameters?

Level : Basic

Methodological Answer :

The compound’s properties vary significantly between isomers. For the cis/trans mixture (CAS 126764-15-6), experimental data includes a boiling point of 65°C at 20 mmHg , density of 1.12 g/cm³ , and logP of 2.987 . In contrast, the (E)-isomer (CAS 78629-21-7) has a higher boiling point (223°C at atmospheric pressure ) and density (1.202 g/cm³ ) . These discrepancies arise from differences in molecular geometry: the (E)-isomer’s trans configuration reduces steric hindrance, enhancing intermolecular interactions and elevating boiling points. Researchers must verify isomer composition via GC-MS or NMR before experimental design to ensure reproducibility.

How can researchers resolve contradictions in reported boiling points for this compound?

Level : Advanced

Methodological Answer :

Discrepancies in boiling points (e.g., 65°C vs. 223°C) stem from variations in isomer ratios, pressure conditions, and purity. To address this:

- Distillation under reduced pressure : Isolate isomers using fractional distillation at 20 mmHg to replicate conditions in .

- Computational validation : Employ tools like COSMO-RS to predict vapor pressures and boiling points for specific isomers, cross-referencing with experimental data .

- Purity assays : Use HPLC with a chiral column to confirm isomer ratios, as impurities from synthetic byproducts (e.g., alkyne derivatives) may skew results .

What synthetic routes are recommended for preparing this compound with high regioselectivity?

Level : Advanced

Methodological Answer :

The compound is synthesized via alkyne hydrohalogenation or radical bromination , but regioselectivity challenges persist. Key strategies include:

- Radical bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light to brominate the tertiary C-H bond in 6,6-dimethylheptane, leveraging steric effects for selectivity .

- Alkyne functionalization : Start with 6,6-dimethylhept-4-yne; treat with HBr in acetic acid to add bromine across the alkyne, followed by isomer separation via silica gel chromatography .

- Catalytic optimization : Employ Pd-catalyzed cross-coupling to attach the bromine moiety selectively, minimizing byproducts .

What safety protocols are critical when handling this compound?

Level : Basic

Methodological Answer :

The compound’s low flash point (14°C ) and flammability necessitate strict safety measures:

- Inert atmosphere : Conduct reactions under N₂ or Ar to prevent combustion.

- Cold storage : Store at 2–8°C in flame-proof cabinets, as thermal decomposition releases toxic HBr gas .

- Personal protective equipment (PPE) : Use neoprene gloves and fume hoods to avoid dermal/ocular exposure.

How does the compound’s logP value (2.987) impact its solubility in organic solvents, and what implications does this have for reaction design?

Level : Basic

Methodological Answer :

A logP of 2.987 indicates moderate hydrophobicity, favoring solubility in nonpolar solvents (e.g., hexane, toluene). For reactions requiring polar aprotic solvents (e.g., DMF or DMSO), pre-dissolve the compound in a minimal volume of toluene before adding to the polar phase. This prevents phase separation and ensures homogeneous mixing. Solubility testing via UV-Vis spectroscopy at varying solvent ratios is recommended for optimization .

What analytical techniques are most effective for distinguishing between cis/trans isomers of this compound?

Level : Advanced

Methodological Answer :

- NMR spectroscopy : Compare ¹H NMR coupling constants (J values) of the alkene protons. Cis isomers exhibit J ≈ 10–12 Hz , while trans isomers show J ≈ 15–18 Hz .

- IR spectroscopy : Analyze C-Br stretching frequencies; cis isomers often display slight shifts due to dipole-dipole interactions.

- Chiral chromatography : Use HPLC with a Chiralpak® column to resolve enantiomers, particularly if the synthesis pathway introduces chiral centers .

How is this compound utilized as an intermediate in pharmaceutical research?

Level : Advanced

Methodological Answer :

The compound is a precursor in synthesizing Terbinafine (antifungal agent) and other brominated therapeutics. Key steps include:

- Nucleophilic substitution : React with secondary amines to form quaternary ammonium salts, which are further functionalized.

- Suzuki-Miyaura coupling : Cross-couple with boronic acids to introduce aryl groups, enhancing bioactivity .

- In vitro testing : Evaluate intermediates for CYP450 inhibition using liver microsome assays to predict metabolic stability .

What computational methods can predict the reactivity of this compound in radical reactions?

Level : Advanced

Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to model bond dissociation energies (BDEs) for C-Br and C-H bonds. Lower BDEs indicate higher radical stability.

- Molecular dynamics (MD) simulations : Simulate reaction trajectories in solvent environments to predict regioselectivity in bromination .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with reaction rates to optimize catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.